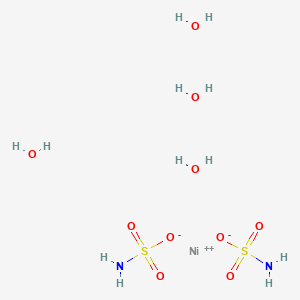
Nickel(II) sulfamate tetrahydrate
Descripción general
Descripción
Synthesis Analysis
Nickel(II) sulfamate complexes have been synthesized through various methods, involving reactions with nickel(II) precursors and sulfamate ligands under controlled conditions. These methods aim to achieve high purity and structural specificity, enabling detailed analysis of the compound's properties and behaviors.
Molecular Structure Analysis
The molecular structure of nickel(II) sulfamate and related complexes often features nickel coordinated in distinct geometries, influenced by the nature of the ligands and the synthesis conditions. X-ray diffraction analysis reveals the detailed arrangement of atoms, highlighting the coordination environment around nickel and the role of sulfamate and other ligands in stabilizing the complex structure.
Chemical Reactions and Properties
Nickel(II) sulfamate complexes engage in a variety of chemical reactions, showcasing their reactivity and potential as catalysts in organic synthesis, polymerization, and other chemical transformations. Their chemical properties are influenced by the nickel center's electronic configuration and the ligands' characteristics, enabling selective and efficient catalytic processes.
Physical Properties Analysis
The physical properties of nickel(II) sulfamate tetrahydrate, including solubility, melting point, and crystal structure, are crucial for its application in different chemical processes. These properties are determined by the compound's molecular structure and the interactions between its constituent atoms and molecules.
Chemical Properties Analysis
Nickel(II) sulfamate's chemical properties, such as oxidation states, coordination behavior, and reactivity, are central to its use in various chemical reactions and applications. Studies focus on understanding how these properties are influenced by the compound's environment and how they can be manipulated for specific chemical processes.
References (Sources)
- For a comprehensive understanding of the crystal and molecular structure, ligand bonding, and synthesis of nickel(II) complexes, including sulfamate derivatives, see the works of Weininger & Amma (1976) in the Journal of Coordination Chemistry (Weininger & Amma, 1976).
- Research by Bulut, Öztürk, & Bulut (2015) in Spectrochimica Acta Part A provides insights into the synthesis, structural, and electrochemical properties of nickel(II) sulfamethazine complexes, highlighting the versatility and reactivity of nickel(II) in various coordination environments (Bulut, Öztürk, & Bulut, 2015).
- The synthesis and characterization of nickel(II) complexes with sulfur and nitrogen donor ligands, exploring their structural, electronic, and magnetic properties, are detailed by Gustafsson et al. (2010) in Inorganic Chemistry (Gustafsson et al., 2010).
Aplicaciones Científicas De Investigación
Electroplating and Surface Treating Agent
- Application Summary : Nickel(II) sulfamate is used as an electroplating and surface treating agent . It finds application in metal coloring and casting .
Supercapacitors
- Application Summary : Nickel(II) sulfamate tetrahydrate has been used in the synthesis of three-dimensional nickel cobalt sulfide nanosheets for high-performance asymmetric supercapacitors .
- Methods of Application : The exact methods of application can vary depending on the specific process and desired outcome. Generally, the nickel cobalt sulfide nanosheets are synthesized using a microwave-assisted method .
- Results or Outcomes : The resulting material exhibits excellent electrochemical performance, making it suitable for use in high-performance supercapacitors .
Battery Manufacturing
Catalyst in Synthesis of α-Aminophosphonates
- Application Summary : Nickel(II) sulfamate tetrahydrate can be used as a catalyst for the synthesis of α-aminophosphonates .
- Methods of Application : This involves a condensation reaction of aromatic aldehydes, primary amines, and diethylphosphite .
Electroforming
- Application Summary : Nickel(II) sulfamate tetrahydrate is used in electroforming, a process that creates precise metal parts using electrodeposition .
- Methods of Application : The object to be formed is used as a mandrel and is coated with a conductive layer if it’s not already conductive. It is then immersed in a bath containing Nickel(II) sulfamate tetrahydrate, and an electric current is applied. The nickel ions in the solution are deposited onto the object, forming a precise metal part .
- Results or Outcomes : The resulting parts are highly precise and can be used in various applications, including electronic components and plastic molding .
High-Performance Plating
- Application Summary : Nickel(II) sulfamate tetrahydrate is used in high-performance plating, which is becoming increasingly important as electronic components become more densely packed and highly integrated .
- Methods of Application : The methods of application can vary depending on the specific process and desired outcome. Generally, the object to be plated is immersed in a solution containing Nickel(II) sulfamate tetrahydrate, and an electric current is applied .
- Results or Outcomes : The resulting plating layer can be controlled in terms of precision, hardness, and internal stress, making it suitable for modern electronic components and precision instruments .
Safety And Hazards
Nickel(II) sulfamate tetrahydrate is classified as harmful if swallowed or inhaled, and it may cause an allergic skin reaction . It can cause serious eye damage and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects and may cause cancer by inhalation . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .
Direcciones Futuras
Propiedades
IUPAC Name |
nickel(2+);disulfamate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3NO3S.Ni.4H2O/c2*1-5(2,3)4;;;;;/h2*(H3,1,2,3,4);;4*1H2/q;;+2;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRHHNYLWVQULI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].O.O.O.O.[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12N2NiO10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel(II) sulfamate tetrahydrate | |
CAS RN |
124594-15-6 | |
| Record name | Nickel sulfamate tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124594156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel sulfamate tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



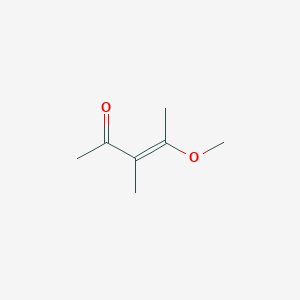
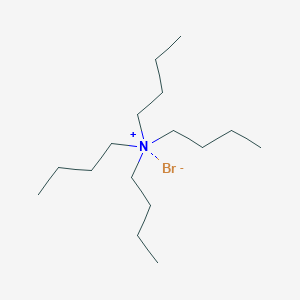
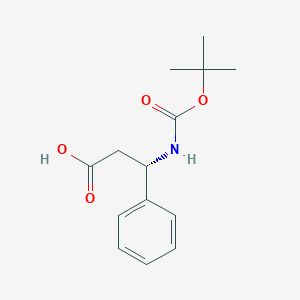
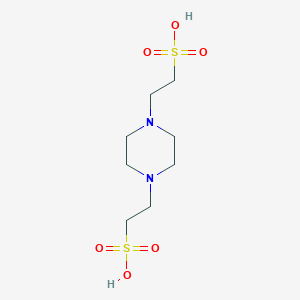
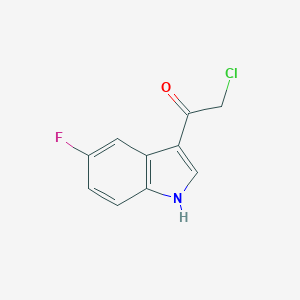


![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)
![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)
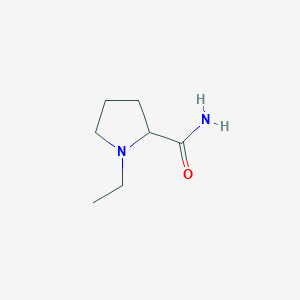

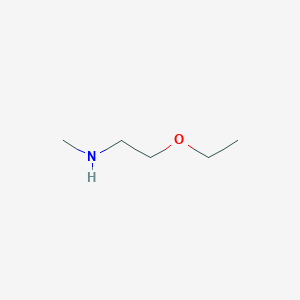
![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)
